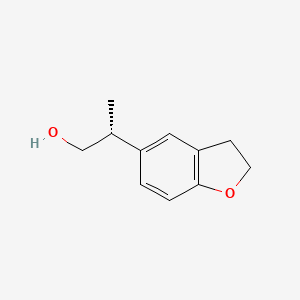![molecular formula C22H17FN4O4 B2795683 (Z)-ethyl 2-((4-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534565-46-3](/img/structure/B2795683.png)
(Z)-ethyl 2-((4-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[2,3-d]pyrimidines are a class of compounds that have been studied for their potential therapeutic applications . They have been shown to exhibit subnanomolar enzymatic inhibition of certain receptors and excellent selectivity toward other kinases in the platelet-derived growth factor receptor (PDGFR) family .
Synthesis Analysis
The synthesis of similar compounds often involves the use of microwave techniques and various chemical reactions . For instance, pyrrolo[2,3-d]pyrimidines can be synthesized using chlorine atoms in certain positions and a trichloromethyl group in another position .Molecular Structure Analysis
Molecular docking simulations have been used to study the fit of these compounds into the active sites of certain proteins . These studies have shown that these compounds can form essential hydrogen bonds with certain amino acids in the protein .Chemical Reactions Analysis
These compounds have been shown to inhibit certain enzymes, such as CDK2 . They have also been found to have cytotoxic activities against certain cell lines .Applications De Recherche Scientifique
7. Antidiabetic Research
Application Summary
The compound is being investigated for its potential as an antidiabetic agent, particularly for its ability to inhibit glucosidase enzymes.
Methods of Application
The compound is synthesized and its inhibitory effect on α-glucosidase is tested in vitro. The efficacy is measured by determining the IC50 value, and the structure-activity relationship is analyzed through computational modeling .
Results
One of the derivatives has shown significant antidiabetic potential with an IC50 value of 1.47 ± 0.05 μM, indicating strong inhibitory activity against α-glucosidase .
8. Optoelectronic Properties for OLEDs
Application Summary
The compound’s role as a deep-blue emitter for OLEDs is explored due to its optoelectronic properties.
Methods of Application
The compound is incorporated into OLED devices, and its electroluminescence performance is assessed. The color coordinates (CIE) are measured to determine the quality of the blue emission .
Results
The compound has shown promising results as a blue emitter, achieving a CIE coordinate (0.18, 0.11), which is indicative of high-quality blue color suitable for full-color displays .
9. Pharmaceutical Chemistry
Application Summary
The compound’s heterocyclic scaffold is valuable in pharmaceutical chemistry for the construction of various therapeutic agents.
Methods of Application
Chemists employ direct functionalization strategies to modify the compound and create derivatives with potential pharmaceutical applications .
Results
The functionalization leads to a range of imidazo[1,2-a]pyridine derivatives, expanding the compound’s utility in drug discovery and development .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 6-(4-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O4/c1-3-31-22(30)16-12-15-18(24-17-6-4-5-11-27(17)21(15)29)26(2)19(16)25-20(28)13-7-9-14(23)10-8-13/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVPBAANHOPYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-((4-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-({3-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2795600.png)
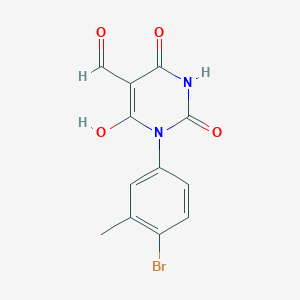
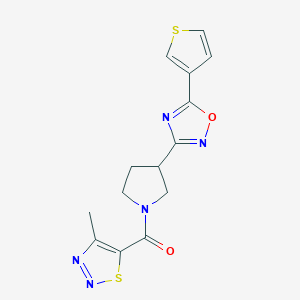
![4-[5-(2-hydroxy-3-methoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2795603.png)
![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2795604.png)
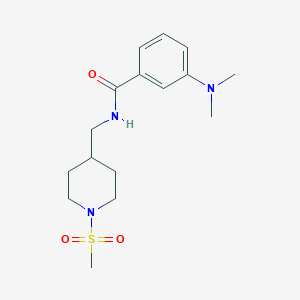
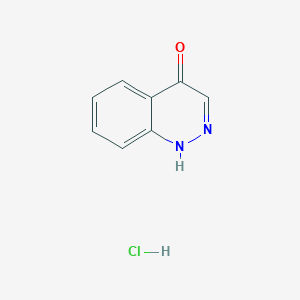
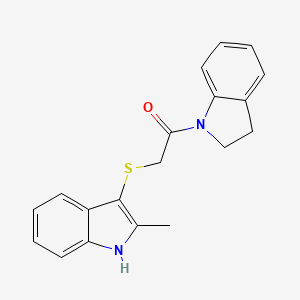
![1-(4-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2795613.png)
![2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2795614.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2795616.png)
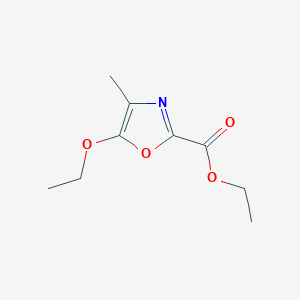
![1-[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2795621.png)
